REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:17]2[CH:29]=[CH:28][C:20]([O:21][CH2:22][C:23]([O:25]CC)=[O:24])=[CH:19][CH:18]=2)([CH3:16])[CH3:15])=[CH:10][CH:9]=1)=[O:5])C.[OH-].[Na+]>CO>[C:23]([CH2:22][O:21][C:20]1[CH:19]=[CH:18][C:17]([C:14]([C:11]2[CH:10]=[CH:9][C:8]([O:7][CH2:6][C:4]([OH:5])=[O:3])=[CH:13][CH:12]=2)([CH3:16])[CH3:15])=[CH:29][CH:28]=1)([OH:25])=[O:24] |f:1.2|
|
Name
|
ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate
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Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OCC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after which it is cooled down
|
Type
|
DISTILLATION
|
Details
|
the methanol is then distilled off on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
FILTRATION
|
Details
|
the colorless precipitate is then filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over calcium chloride
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |